2,4,5-Trifluoro-3-nitrobenzoic acid
Overview
Description
2,4,5-Trifluoro-3-nitrobenzoic acid is an organic compound with the chemical formula C7H2F3NO4. It is characterized by the presence of three fluorine atoms and a nitro group attached to a benzoic acid core. This compound appears as a colorless crystal or white crystalline powder and is relatively stable at room temperature .
Mechanism of Action
Target of Action
It is known to be used in the suzuki–miyaura (sm) cross-coupling reaction , a widely applied transition metal catalyzed carbon–carbon bond forming reaction . The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .
Mode of Action
The mode of action of 2,4,5-Trifluoro-3-nitrobenzoic acid in the context of the SM coupling reaction involves its interaction with the metal catalyst. Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
Its role in the sm coupling reaction suggests that it may influence pathways involving carbon–carbon bond formation .
Pharmacokinetics
Its molecular weight is 17609 , which may influence its bioavailability.
Result of Action
Its use in the sm coupling reaction suggests that it may facilitate the formation of new carbon–carbon bonds .
Biochemical Analysis
Biochemical Properties
Nitro compounds are a very important class of nitrogen derivatives . The nitro group, like the carboxylate anion, is a hybrid of two equivalent resonance structures . This polar character results in lower volatility of nitro compounds than ketones of about the same molecular weight .
Molecular Mechanism
It is known that nitro compounds can be prepared in a number of ways, including the direct substitution of hydrocarbons with nitric acid
Temporal Effects in Laboratory Settings
It is known that the compound is relatively stable at room temperature, but it will be decomposed by light and heat
Preparation Methods
2,4,5-Trifluoro-3-nitrobenzoic acid can be synthesized through the fluorination of p-nitrobenzoic acid. The specific reaction conditions and methods can be adjusted as needed. For instance, one method involves the use of fluorinating agents under controlled conditions to introduce the fluorine atoms into the benzoic acid structure . Industrial production methods may involve more scalable processes, such as the use of continuous flow reactors to ensure consistent product quality and yield.
Chemical Reactions Analysis
2,4,5-Trifluoro-3-nitrobenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The nitro group can be replaced by other functional groups under suitable conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The compound can undergo oxidation to form different derivatives, depending on the reagents and conditions used.
Common reagents used in these reactions include hydrogen gas, catalysts like palladium on carbon, and oxidizing agents such as potassium permanganate. The major products formed from these reactions vary based on the specific conditions but can include amino derivatives, substituted benzoic acids, and other functionalized aromatic compounds.
Scientific Research Applications
2,4,5-Trifluoro-3-nitrobenzoic acid has several applications in scientific research:
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as an intermediate in the synthesis of various pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Industry: Due to its high nitrogen and oxygen content, it is also used in the production of explosives.
Comparison with Similar Compounds
2,4,5-Trifluoro-3-nitrobenzoic acid can be compared with other similar compounds, such as:
2,3,4-Trifluoro-5-nitrobenzoic acid: This compound has a similar structure but with different positions of the fluorine and nitro groups, leading to variations in reactivity and applications.
2,4,5-Trifluorobenzoic acid:
The uniqueness of this compound lies in its specific arrangement of fluorine and nitro groups, which confer distinct chemical reactivity and potential for diverse applications in various fields.
Properties
IUPAC Name |
2,4,5-trifluoro-3-nitrobenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2F3NO4/c8-3-1-2(7(12)13)4(9)6(5(3)10)11(14)15/h1H,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFJAWLRXFKLNKV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1F)F)[N+](=O)[O-])F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2F3NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20626882 | |
Record name | 2,4,5-Trifluoro-3-nitrobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20626882 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
115549-15-0 | |
Record name | 2,4,5-Trifluoro-3-nitrobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20626882 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Q1: What is the significance of 2,4,5-Trifluoro-3-nitrobenzoic acid in the synthesis of nuclear-fluorinated benzoic acid derivatives?
A1: this compound serves as a key intermediate in the synthesis of nuclear-fluorinated benzoic acid derivatives []. The provided research outlines a synthetic route where 2,4,5-trifluoro-3-nitrobenzyl fluoride is first saponified to yield this compound. This acid then undergoes further modifications, including the reduction of the nitro group and potential halogen exchange reactions, leading to a variety of nuclear-fluorinated benzoic acid derivatives. This highlights the importance of this compound as a building block in accessing a diverse range of fluorinated compounds.
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